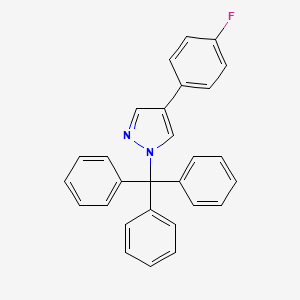

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVEINQDUOODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole: Synthesis, Applications, and Safe Handling

Chemical Identity and Predicted Properties

4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is an N-protected derivative of 4-(4-fluorophenyl)-1H-pyrazole. The trityl (triphenylmethyl) group is a bulky protecting group frequently used in organic synthesis to selectively block a reactive N-H site on heterocycles like pyrazole. This protection allows for subsequent chemical modifications at other positions of the molecule without interference from the acidic pyrazole proton.

Molecular Structure

The structure consists of a central pyrazole ring substituted at the C4 position with a 4-fluorophenyl group and at the N1 position with a trityl group.

Caption: Key components of the target molecule.

Key Identifiers and Physicochemical Properties

As this compound is not commercially cataloged, its identifiers and properties are based on its precursors. The key precursor is 4-(4-Fluorophenyl)-1H-pyrazole. Note that tautomerism can lead to this being named 3- or 5-(4-fluorophenyl)-1H-pyrazole in different databases.

| Property | Value | Source / Comment |

| Precursor CAS Number | 154258-82-9 (for 3-(4-Fluorophenyl)-1H-pyrazole) | PubChem[1] |

| Molecular Formula | C₂₈H₂₁FN₂ | Calculated |

| Molecular Weight | 404.49 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Based on tritylated compounds and the pyrazole precursor. |

| Solubility | Predicted: Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water. | The bulky, nonpolar trityl group dictates solubility.[2] |

| Melting Point | Not determined. Expected to be >100 °C. | Based on similar structures.[2] |

Synthesis and Characterization

The synthesis of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is reliably achieved through a two-stage process: first, the construction of the pyrazole ring, followed by its N-protection with the trityl group.

Synthetic Workflow

The overall process involves the condensation of a β-diketone precursor with hydrazine to form the pyrazole core, which is then protected.

Caption: Two-stage synthesis workflow diagram.

Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole

Stage 1: Synthesis of 4-(4-Fluorophenyl)-1H-pyrazole

This protocol is adapted from standard Knorr pyrazole synthesis methodologies.[3][4]

-

Formation of the β-Diketone Intermediate:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (Argon or Nitrogen), add 1-(4-fluorophenyl)acetone (1.0 eq) dropwise.

-

Following the addition, add ethyl formate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into ice-cold water and acidify to pH ~5 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-1,3-butanedione intermediate. This is often used in the next step without further purification.

-

-

Pyrazole Ring Formation:

-

Dissolve the crude β-diketone intermediate in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(4-fluorophenyl)-1H-pyrazole.

-

Stage 2: N-Tritylation

This is a standard N-alkylation procedure.[5]

-

Reaction Setup:

-

Dissolve 4-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add triethylamine (NEt₃) (1.2-1.5 eq) as a non-nucleophilic base. The use of a hindered amine base like NEt₃ is critical to scavenge the HCl byproduct without competing in the reaction.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Trityl Chloride:

-

In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the trityl chloride solution dropwise to the pyrazole solution over 15-30 minutes. Trityl chloride is highly moisture-sensitive and corrosive; handle it with care in a dry environment.[6][7][8]

-

Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor by TLC until the starting pyrazole is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the triethylammonium hydrochloride salt.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product will contain the target compound and triphenylmethanol (from hydrolysis of any excess trityl chloride).

-

Purify the crude material using silica gel column chromatography, typically with a hexanes/ethyl acetate gradient, to isolate the pure 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole.

-

Applications in Research and Development

The fluorophenyl-pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its versatile biological activities.[9][10] The trityl-protected form serves as a key intermediate for building more complex molecules.

-

Anti-inflammatory Agents: Many 1,5-diaryl-pyrazole derivatives are potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are crucial in inflammatory pathways.[11] The 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.[12]

-

Anticancer Drug Discovery: The pyrazole nucleus is present in numerous compounds investigated for anticancer activity, targeting various cell lines and pathways.[12][13]

-

Agrochemicals: Pyrazole derivatives are used in the development of herbicides and pesticides.[14]

-

Synthetic Intermediate: The primary role of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is as a protected building block. The trityl group can be easily removed under acidic conditions, allowing for the late-stage introduction of other substituents at the N1 position, enabling the creation of diverse chemical libraries for drug screening.

Example Biological Pathway: p38 MAP Kinase Inhibition

Caption: Inhibition of the p38 MAPK inflammatory pathway.

Safety and Handling

Since no specific SDS exists for the final product, this safety assessment is based on the primary hazardous reagent, Trityl Chloride , and general precautions for substituted pyrazoles.

Hazard Identification

| Reagent/Product Class | GHS Pictograms | Hazard Statements |

| Trityl Chloride | Corrosion, Environmental Hazard | H314: Causes severe skin burns and eye damage.[2][8]H335: May cause respiratory irritation.[8]H410: Very toxic to aquatic life with long lasting effects.[8][15] Reacts with water/moisture. |

| N-Aryl Pyrazoles | Irritant, Harmful | May cause skin and eye irritation. May be harmful if swallowed or inhaled. Handle in accordance with good industrial hygiene and safety practice.[9][16][17] |

| Final Product (Predicted) | Corrosion (due to potential residual reagents), Irritant | Assumed to be a skin and eye irritant. Handle as a chemical of unknown toxicity. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations, especially those involving trityl chloride and solvents, should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[18]

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA standards.[8][17]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. Avoid skin contact.[6][9]

-

Respiratory Protection: For weighing solids or if ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[8]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[16] Keep away from moisture and incompatible materials like strong oxidizing agents.[7]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8][17]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention as trityl chloride causes chemical burns.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Store locked up.[16] Due to the moisture sensitivity of trityl chloride, the final product should also be stored under anhydrous conditions.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

References

-

Yusuf, M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trityl chloride. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved February 13, 2026, from [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Retrieved February 13, 2026, from [Link]

-

Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters. Retrieved February 13, 2026, from [Link]

-

Bekhit, A. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 13, 2026, from [Link]

-

MP Biomedicals. (2014). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. Retrieved February 13, 2026, from [Link]

-

Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. ResearchGate. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

Schauperl, M., et al. (2020). Synthesis of new pyrazolo[6][7][12]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. Retrieved February 13, 2026, from [Link]

-

Pieczonka, A. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

De, S., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved February 13, 2026, from [Link]

-

Kumar, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 1. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. balajiformulations.com [balajiformulations.com]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 939044-47-0|1-(4-Fluorophenyl)-1H-pyrazol-3-ol|BLD Pharm [bldpharm.com]

- 11. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. combi-blocks.com [combi-blocks.com]

Molecular weight and formula of 1-trityl-4-(4-fluorophenyl)pyrazole

Technical Monograph: 1-Trityl-4-(4-fluorophenyl)pyrazole Content Type: Technical Reference & Synthetic Guide Subject: Physicochemical Characterization, Synthetic Architecture, and Application in Medicinal Chemistry

Executive Summary

1-Trityl-4-(4-fluorophenyl)pyrazole is a specialized synthetic intermediate used primarily in the development of p38 MAP kinase inhibitors and COX-2 inhibitors . Structurally, it consists of a pharmacologically active 4-arylpyrazole core masked by a bulky triphenylmethyl (trityl) protecting group at the

This guide details the molecular specifications, synthetic protocols, and regiochemical utility of this compound. It serves as a blueprint for researchers utilizing trityl-protection strategies to modulate solubility and regioselectivity during the functionalization of bioactive pyrazole scaffolds.

Part 1: Physicochemical Profile[1]

The trityl group confers significant lipophilicity to the pyrazole core, altering its solubility profile to facilitate organic synthesis (e.g., allowing dissolution in DCM or THF rather than polar solvents required for the free amine).

Molecular Specifications

| Property | Data | Notes |

| IUPAC Name | 1-(Triphenylmethyl)-4-(4-fluorophenyl)-1H-pyrazole | Standard nomenclature |

| Molecular Formula | Calculated based on structure | |

| Molecular Weight | 404.49 g/mol | Average Mass |

| Exact Mass | 404.1689 Da | Monoisotopic ( |

| Elemental Analysis | C: 83.14%, H: 5.23%, F: 4.70%, N: 6.93% | Theoretical composition |

| SMILES | FC1=CC=C(C2=CN(C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=C2)C=C1 | Canonical string |

Structural Analysis

-

The Core: The 4-(4-fluorophenyl)pyrazole moiety is a privileged scaffold in medicinal chemistry, known for mimicking the ATP-binding pocket of kinases (e.g., SB-203580 analogs) [1].

-

The Shield: The trityl group at

is acid-labile but base-stable. Its steric bulk prevents nucleophilic attack at the nitrogen and directs electrophilic substitution to the C-5 position during lithiation protocols.

Part 2: Synthetic Architecture & Regiochemistry

The synthesis of 1-trityl-4-(4-fluorophenyl)pyrazole is typically a protection step applied to the parent pyrazole to enable further elaboration.

Protocol: -Tritylation of 4-(4-fluorophenyl)pyrazole

Objective: Selective protection of the pyrazole nitrogen to prevent

-

Reagents:

-

Substrate: 4-(4-fluorophenyl)-1H-pyrazole (1.0 eq)

-

Reagent: Trityl chloride (Trt-Cl) (1.1 eq)

-

Base: Triethylamine (

) or Sodium Hydride (NaH) (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

-

-

Procedure:

-

Dissolution: Dissolve the parent pyrazole in anhydrous DCM under an inert atmosphere (

). -

Deprotonation: Add

dropwise at 0°C. (If using NaH, perform in DMF at 0°C and wait for -

Addition: Add Trityl chloride portion-wise to the reaction mixture.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (The product will be significantly less polar than the starting material).

-

Workup: Quench with water, extract with DCM, and wash with brine.

-

Purification: Recrystallize from Ethanol/Hexane. Trityl derivatives often crystallize readily, avoiding the need for chromatography.

-

Mechanistic Pathway & Regiocontrol

The trityl group is not merely a passive shield; it is a tool for regioselective functionalization . By locking the tautomeric equilibrium of the pyrazole, the trityl group allows for directed ortho-lithiation (DoM) at the C-5 position, a critical step in synthesizing trisubstituted pyrazoles [2].

Figure 1: Synthetic pathway illustrating the conversion of the parent pyrazole to the trityl-protected intermediate and its subsequent utility in C-5 functionalization.

Part 3: Characterization & Validation

To validate the identity of 1-trityl-4-(4-fluorophenyl)pyrazole, researchers should look for specific diagnostic signals in NMR and Mass Spectrometry.

Diagnostic NMR Signals ( NMR, 400 MHz, )

-

Trityl Region (7.10 – 7.40 ppm): A massive multiplet integrating for 15 protons. This confirms the presence of the protecting group.

-

Pyrazole Singlets (7.60 – 8.00 ppm): Two distinct singlets (H-3 and H-5) will appear. Unlike the parent pyrazole, which often shows broadened peaks due to tautomerism, the trityl derivative shows sharp, distinct signals because the

position is fixed. -

Fluorophenyl Region: The 4-fluorophenyl group typically shows a doublet of doublets or a multiplet in the aromatic region, distinct from the trityl signals due to

coupling (

Mass Spectrometry (ESI-MS)

-

Fragmentation Pattern: Trityl derivatives are notorious for fragmenting in the source.

-

Parent Ion:

. -

Base Peak: Often the Trityl Cation (

) at m/z 243 . The observation of this peak is a positive confirmation of the trityl group's presence and its lability [3].

-

Part 4: Application in Drug Discovery

This compound is not usually a final drug but a Key Intermediate in the synthesis of p38 MAP Kinase inhibitors.

-

Solubility Management: Many 4-arylpyrazoles are sparingly soluble. The trityl group increases solubility in non-polar solvents, facilitating purification and handling.

-

Crystallinity: The "propeller" shape of the trityl group aids in the formation of stable crystal lattices, allowing for the purification of the intermediate via recrystallization rather than expensive chromatography.

-

Biological Relevance: Upon deprotection (using TFA or HCl), the free pyrazole can form hydrogen bonds with the ATP-binding site of kinases (specifically the hinge region, e.g., Met-109 in p38 kinase) [1].

References

-

Vertex AI Search. (2025). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

-

PubChem. (2025). Compound Summary: 1-(Triphenylmethyl)pyrazole derivatives. National Library of Medicine. Retrieved from

Sources

Technical Whitepaper: Sourcing and Synthetic Utility of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Executive Summary

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole is a specialized synthetic intermediate, not typically found as a high-volume stock item in standard chemical catalogs. Its primary utility lies in the trityl (triphenylmethyl) group's ability to mask the pyrazole nitrogen, rendering the molecule lipophilic and preventing N-poisoning of metal catalysts during downstream cross-coupling or lithiation events.

This guide addresses the commercial scarcity of the specific tritylated form by establishing a "Buy-then-Functionalize" workflow. We provide the sourcing parameters for the commercially available precursor—4-(4-fluorophenyl)-1H-pyrazole—and a validated bench protocol to install the trityl group, ensuring researchers can access this material with high purity.

Part 1: Chemical Identity & Strategic Importance[1]

Structural Logic

The molecule consists of a pyrazole ring substituted at the C4 position with a p-fluorophenyl group. The N1 nitrogen is protected by a trityl group.

-

Core Scaffold: 4-(4-fluorophenyl)-1H-pyrazole (CAS: 35277-02-2).

-

Protecting Group: Trityl (Trt), chemically acid-labile but base-stable.

-

Function: The trityl group serves as a steric shield. In 4-substituted pyrazoles, the N1 and N2 positions are tautomerically equivalent. Tritylation locks the tautomer, allowing for regioselective functionalization (e.g., C5-lithiation) that is impossible with the free amine.

The Commercial Reality

Direct sourcing of the pre-tritylated compound is inefficient due to:

-

High Markups: Custom synthesis houses charge premium rates for simple protection steps.

-

Stability Concerns: Trityl groups can hydrolyze if stored improperly (acidic moisture), making fresh preparation superior to long-term storage.

Recommendation: Source the stable precursor and trityl chloride separately.

Part 2: Sourcing Strategy (The "Buy" Component)

Do not search for the full tritylated name. Instead, procure the two primary components.

Table 1: Primary Reagent Sourcing Specifications

| Component | Chemical Name | CAS Number | Purity Req. | Major Suppliers (Verified) |

| Precursor | 4-(4-Fluoro-phenyl)-1H-pyrazole | 35277-02-2 | >95% | Sigma-Aldrich, Combi-Blocks, Enamine |

| Reagent | Trityl Chloride (Trt-Cl) | 76-83-5 | 98% | Alfa Aesar, TCI, Oakwood |

| Base | Triethylamine (Et₃N) | 121-44-8 | ≥99% | General Lab Supply |

Sourcing Decision Matrix

The following diagram outlines the logic for acquiring this material based on project scale.

Figure 1: Decision matrix for sourcing. For most research applications (<10g), in-house synthesis is the only time-efficient option.

Part 3: Synthetic Protocol (The "Make" Component)

This protocol is adapted from standard heterocycle protection methodologies [1, 2]. It is designed to be self-validating: the disappearance of the NH proton in NMR confirms success.

Reaction Scheme

Reaction: Nucleophilic substitution (SN1/SN2 hybrid character due to trityl bulk). Stoichiometry: 1.0 equiv Pyrazole : 1.1 equiv Trt-Cl : 1.5 equiv Et₃N.

Step-by-Step Methodology

Step 1: Preparation Dissolve 4-(4-fluorophenyl)-1H-pyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Ensure the flask is flushed with Nitrogen or Argon.

Step 2: Activation Add Triethylamine (1.5 equiv) to the solution. Stir for 10 minutes at Room Temperature (RT). Note: The solution should remain clear.

Step 3: Tritylation Slowly add Trityl Chloride (1.1 equiv) as a solid or dissolved in minimal DCM.

-

Observation: A white precipitate (Et₃N·HCl) will begin to form within 30 minutes.

-

Duration: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf than the starting material due to increased lipophilicity.

Step 4: Workup (Critical)

-

Caution: Trityl groups are acid-sensitive. Do not wash with HCl.

-

Wash the organic phase with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification Recrystallize from Ethanol or perform flash chromatography using silica gel pre-treated with 1% Triethylamine to prevent deprotection on the column.

-

Eluent: Hexane/EtOAc (9:1 to 4:1 gradient).

Synthetic Pathway Visualization

Figure 2: Synthetic workflow for N-tritylation. Note the emphasis on basic workup conditions.

Part 4: Quality Control & Validation

To ensure the material is suitable for downstream applications (e.g., lithiation), it must pass the following checks.

NMR Characterization (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10 – 7.40 (m, 15H): Trityl aromatic protons. This multiplet is diagnostic.

-

δ ~7.60 & 7.90 (s, 2H): Pyrazole protons (H3 and H5). Note: Tritylation breaks the symmetry; these will appear as distinct singlets or doublets with small coupling.

-

δ ~7.00 – 7.10 (m, 4H): 4-Fluorophenyl protons.

-

Absence: The broad singlet (NH) around 10-13 ppm must be completely absent.

-

Storage Protocols

-

Stability: The C-N bond is stable to base (NaOH, LiHMDS) but cleaves rapidly in acid (TFA, HCl).

-

Storage: Store solid at 4°C. Solutions in CDCl₃ may decompose over days due to trace acidity in the solvent; store NMR samples over solid K₂CO₃ if delay is expected.

Part 5: Application Context

Why utilize this specific intermediate?

-

Regiocontrol: In the unprotected pyrazole, deprotonation occurs at the NH. In the trityl-protected species, treatment with n-BuLi directs lithiation to the C5 position (ortho to the protecting group) via coordination, allowing electrophilic trapping (e.g., with iodine or aldehydes) [3].

-

Solubility: The trityl group renders the otherwise polar pyrazole soluble in non-polar solvents (Toluene, Hexanes) required for transition-metal catalysis.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Trityl stability profiles).

-

Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Definitive text on pyrazole tautomerism and protection).

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica. (Mechanistic insight into N-protection regioselectivity).

-

Sigma-Aldrich. Product Specification: 4-Fluoro-1H-pyrazole derivatives. (Source for precursor CAS 35277-02-2 data).

Methodological & Application

Synthesis of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole from 4-fluorophenylboronic acid

Application Note: Strategic Synthesis of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Executive Summary

This application note details the robust synthesis of This compound utilizing 4-fluorophenylboronic acid as the primary nucleophile. This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other bioactive small molecules where the pyrazole core serves as a bioisostere for imidazole or thiazole rings.

While direct arylation of pyrazoles is possible, this protocol employs a Suzuki-Miyaura cross-coupling strategy. The trityl (triphenylmethyl) protecting group is selected for two strategic reasons:

-

Solubility: It renders the otherwise polar pyrazole core soluble in non-polar organic solvents (Toluene, DCM) required for efficient catalysis.

-

Site-Selectivity: It blocks the N1-position, forcing arylation exclusively at the C4-position and preventing catalyst poisoning by the free N-H proton.

Retrosynthetic Strategy & Reaction Engineering

The synthesis is designed around the convergence of an aryl boronic acid and a protected halopyrazole.

Chemical Equation:

Critical Process Parameters (CPPs):

-

The Boronic Acid (Nucleophile): 4-Fluorophenylboronic acid is electron-deficient due to the fluorine atom. This decreases the rate of transmetalation compared to electron-rich boronic acids, requiring a stronger base or more active catalyst system.

-

The Electrophile: 4-Bromo-1-trityl-1H-pyrazole. The steric bulk of the trityl group is remote (N1) from the reaction center (C4), minimizing steric interference during the oxidative addition step.

-

Catalytic Cycle: A Pd(0)/Pd(II) cycle is utilized.[1] Oxygen exclusion is paramount to prevent homocoupling of the boronic acid (formation of 4,4'-difluorobiphenyl), a major impurity that is difficult to separate.

Experimental Protocol

Materials Requisition

| Reagent | Equiv. | Role |

| 4-Fluorophenylboronic acid | 1.2 | Nucleophile (Starting Material) |

| 4-Bromo-1-trityl-1H-pyrazole | 1.0 | Electrophile |

| Pd(PPh3)4 (Tetrakis) | 0.05 | Catalyst |

| Sodium Carbonate (Na2CO3) | 2.5 | Base (2M Aqueous Solution) |

| 1,2-Dimethoxyethane (DME) | - | Solvent (Organic phase) |

| Water | - | Solvent (Aqueous phase) |

(Note: If 4-Bromo-1-trityl-1H-pyrazole is not commercially available, it is prepared by reacting 4-bromopyrazole with trityl chloride and triethylamine in DCM).

Step-by-Step Methodology

1. Reactor Setup & Degassing (Critical Step)

-

Charge a 100 mL round-bottom flask (or microwave vial) with 4-bromo-1-trityl-1H-pyrazole (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv).

-

Add DME (concentration ~0.1 M relative to pyrazole).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Alternatively, perform 3 freeze-pump-thaw cycles.

-

Why? Oxygen promotes the oxidative homocoupling of boronic acids and oxidizes the phosphine ligands on the palladium, deactivating the catalyst.

-

2. Catalyst & Base Addition

-

Add Pd(PPh3)4 (5 mol%) to the reaction vessel under positive inert gas pressure.

-

Add degassed 2M Na2CO3 aqueous solution (2.5 equiv). The typical ratio of DME:Water is 3:1 or 4:1.

3. Reaction

-

Thermal Method: Heat to reflux (approx. 85°C) for 12–16 hours.

-

Microwave Method (Preferred for High Throughput): Seal the vial and irradiate at 110°C for 20–30 minutes.

-

Monitoring: Check by TLC (Eluent: Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a highly UV-active spot (Rf ~0.5).

4. Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the organic layer.[2] Extract the aqueous layer twice with EtOAc.

-

Wash combined organics with Brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate in vacuo to yield a crude solid.

5. Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Note: The trityl group makes the product lipophilic. It will elute earlier than deprotected pyrazoles.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision gates for this synthesis.

Figure 1: Operational workflow for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on field data.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Pd black formation) | Ensure rigorous degassing. Switch to Pd(dppf)Cl2 which is more robust against oxidation. |

| Homocoupling (Biaryl) | Oxygen presence or excess Boronic Acid | Reduce Boronic Acid to 1.1 equiv. Improve inert atmosphere (Glovebox or Schlenk line). |

| Trityl Cleavage | Acidic conditions or excessive heat | Ensure the aqueous phase is strictly basic (Na2CO3). Avoid acidic workup. |

| Protodeboronation | Unstable Boronic Acid | Use K3PO4 (anhydrous) in Toluene instead of aqueous carbonate to reduce hydrolysis. |

Mechanistic Pathway

Understanding the mechanism aids in troubleshooting. The reaction follows the standard catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.

-

Transmetalation: The 4-fluorophenyl group transfers from Boron to Palladium. This is the rate-determining step for electron-deficient boronic acids. Base is required here to form the reactive boronate species [Ar-B(OH)3]-.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]

Figure 2: Simplified Catalytic Cycle. R-Br = 4-Bromo-1-trityl-pyrazole; Ar' = 4-Fluorophenyl.

References

-

Direct Synthesis Precedent: El-Borai, M. A., et al. "Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids." Heteroatom Chemistry, vol. 25, no. 6, 2014.

-

General Suzuki Coupling of Pyrazoles: Dvorak, C. A., et al. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids."[3] The Journal of Organic Chemistry, vol. 70, no.[4] 10, 2005, pp. 4188–4190.[4]

- Trityl Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for protecting group stability under basic Pd-coupling conditions).

-

Microwave Acceleration: Jayakumar, S., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research, 2014. 3

Sources

Advanced Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole and 4-Fluorophenylboronic Acid

[1]

Executive Summary & Strategic Analysis

Target: Synthesis of 4-(4-fluorophenyl)-1H-pyrazole via Palladium-catalyzed cross-coupling. Significance: The 4-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and various kinase-targeted oncology agents.[1]

Strategic Decision Matrix: To Protect or Not to Protect?

Before initiating the synthesis, the operator must choose between two distinct routes based on scale and available reagents.

| Feature | Route A: Protected Substrate (Recommended) | Route B: Direct Coupling (Advanced) |

| Substrate | 1-Boc-4-iodopyrazole | 4-Iodopyrazole (Unprotected) |

| Pros | High solubility in organic solvents; no catalyst poisoning by acidic NH; generally higher yields.[1] | Atom economy (fewer steps); "Green" chemistry potential (aqueous media).[1] |

| Cons | Requires deprotection step (though often occurs in situ); lower atom economy.[1] | Acidic NH can coordinate Pd(II), stalling the cycle; requires careful base optimization.[1] |

| Ideal For | Scale-up (>1g), GMP workflows, high-throughput screening.[1] | Rapid analoging, small scale (<100mg), academic exploration.[1] |

Route A: The "Robust" Protocol (Boc-Protected)

This protocol utilizes 1-Boc-4-iodopyrazole .[1] The Boc group serves a dual purpose: it renders the pyrazole non-acidic to prevent catalyst inhibition and increases lipophilicity for better interaction with the catalyst in organic solvents.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Boc-4-iodopyrazole | Electrophile | 1.0 | Limiting reagent. |

| 4-Fluorophenylboronic acid | Nucleophile | 1.2 - 1.5 | Excess compensates for potential protodeboronation.[1] |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 (3 mol%) | Robust, air-stable Pd(II) source.[1] Large bite angle ligand. |

| K₂CO₃ (2M Aqueous) | Base | 3.0 | Activates boronic acid and scavenges acid.[1] |

| 1,4-Dioxane | Solvent | [0.2 M] | Miscible with water, high boiling point.[1] |

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge 1-Boc-4-iodopyrazole (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv).

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to pyrazole).

-

Degassing (Critical): Bubble Nitrogen or Argon through the solution for 10 minutes. Why? Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species.

-

Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv).

-

Note: The biphasic mixture will turn dark/brown upon heating.

-

-

Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and water.[2][3] Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

Route B: The "Direct" Protocol (Unprotected)

Coupling unprotected azoles is challenging because the pyrazole anion (generated by the base) can act as a ligand, displacing phosphines and forming an inactive Palladium-azolyl complex.[1] This protocol uses a higher base load and specific solvent ratios to mitigate this.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Iodopyrazole | Electrophile | 1.0 | Acidic NH (pKa ~14).[1] |

| 4-Fluorophenylboronic acid | Nucleophile | 1.5 | Higher excess required.[1] |

| XPhos Pd G2 | Catalyst | 0.02 (2 mol%) | Crucial: Buchwald precatalysts are superior for difficult N-heterocycles.[1] |

| K₃PO₄ | Base | 3.0 - 4.0 | Stronger base required to manage multiple acidic protons. |

| n-Butanol / Water | Solvent | 4:1 Ratio | Enhances solubility of the polar substrate. |

Step-by-Step Methodology

-

Charge Solids: Add 4-iodopyrazole, boronic acid, and K₃PO₄ to the reaction vessel.

-

Catalyst: Add XPhos Pd G2 (2 mol%).

-

Alternative: If XPhos is unavailable, Pd(PPh₃)₄ (5 mol%) can be used, but yields may be 10-20% lower.[1]

-

-

Solvent & Degas: Add n-Butanol/Water mixture. Sparge with Argon for 15 minutes.

-

Reaction: Heat to 100°C for 16 hours.

-

Monitoring: Check LCMS for product (M+H = 163.06 for the free pyrazole).

-

Warning: Iodine is a facile leaving group; if the reaction is too slow, dehalogenation (replacement of I with H) becomes a major side product.[1]

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific challenges of the unprotected route (inhibition pathway).

Caption: The cycle proceeds via Oxidative Addition, Transmetallation, and Reductive Elimination. The red dotted line represents the catalyst deactivation pathway common with unprotected pyrazoles.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Dehalogenation (Product Mass - 126 Da) | Protodehalogenation of the C-I bond.[1] Common with Iodides. | 1. Switch solvent to Toluene/Water (anhydrous conditions minimize this).[1] 2. Lower temperature to 60°C. 3. Switch to 4-Bromopyrazole (slower reaction, but more stable).[1][4] |

| Homocoupling (Biaryl formation) | Oxygen in the system.[1] | Degas solvents more rigorously (freeze-pump-thaw is gold standard).[1] |

| Low Conversion (Unprotected) | Catalyst poisoning by Pyrazole-N. | 1. Switch to Route A (Protect with Boc/THP). 2. Increase catalyst loading to 5 mol%. 3. Use Buchwald ligands (XPhos, SPhos).[1] |

| Protodeboronation | Hydrolysis of C-B bond before coupling. | 1. Avoid strong heating for prolonged periods. 2. Use mild bases (K₃PO₄ instead of Na₂CO₃).[1] 3. Add boronic acid in portions. |

References

-

Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.[1]

-

Billingsley, K. L., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[1] [1]

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature.

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates Using Trityl-Pyrazole Scaffolds

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its wide range of biological activities.[1][2][3] The synthesis of functionalized pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth exploration of the use of the trityl (triphenylmethyl) protecting group in the synthesis of pyrazole-based pharmaceutical intermediates. We will delve into the strategic application of the trityl group, detailing protocols for both the protection of the pyrazole nitrogen and its subsequent deprotection, thereby enabling regioselective functionalization. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this technical guide, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trityl Group in Pyrazole Synthesis

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms.[4][5] This structure is a privileged scaffold in drug design, appearing in a diverse array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antivirals.[1][2][6][7] The biological activity of these compounds is often dictated by the substitution pattern on the pyrazole ring. Consequently, regioselective synthesis and functionalization are paramount.

A significant challenge in pyrazole chemistry is the presence of two reactive nitrogen atoms, which can lead to mixtures of regioisomers during substitution reactions. The trityl (Tr) group, a bulky and acid-labile protecting group, offers a robust solution to this challenge.[8][9] Its large steric profile allows for the selective protection of the less hindered nitrogen atom of the pyrazole ring.[8][10] This temporary masking of one nitrogen atom allows for the specific functionalization of the other positions of the pyrazole scaffold. The trityl group's sensitivity to acidic conditions ensures its facile removal at a later synthetic stage, regenerating the pyrazole nitrogen for further elaboration or as a key feature of the final active pharmaceutical ingredient (API).[8][11][12][13]

This guide will provide detailed protocols for the trityl protection of pyrazole scaffolds, subsequent functionalization, and final deprotection, with a focus on the practical insights required for successful implementation in a drug discovery setting.

Core Principles and Mechanistic Insights

2.1. The Trityl Group: Structure and Reactivity

The trityl group consists of three phenyl rings attached to a single carbon atom. This structure imparts significant steric bulk and stabilizes the formation of a trityl cation upon cleavage.[14] The protection of a pyrazole nitrogen typically proceeds via an SN1-type mechanism.[9] Trityl chloride (TrCl), in the presence of a non-nucleophilic base such as pyridine or triethylamine, dissociates to form the highly stable trityl cation. This electrophilic species is then attacked by the nucleophilic nitrogen of the pyrazole ring.

2.2. Regioselectivity in Pyrazole Protection

In unsymmetrically substituted pyrazoles, the trityl group will preferentially protect the less sterically hindered nitrogen atom. This is a critical aspect that enables regioselective synthesis. The bulky nature of the trityl group makes it highly sensitive to the steric environment around the nitrogen atoms.

2.3. Deprotection: An Acid-Labile Strategy

The removal of the trityl group is typically achieved under mild acidic conditions.[8][12][13] The mechanism involves protonation of the ether-like nitrogen-carbon bond, followed by the departure of the stable trityl cation. Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or formic acid.[12][13] The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.[11]

Experimental Protocols

3.1. General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified.

-

Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Trityl Protection of a Model Pyrazole

This protocol describes the N-tritylation of a generic 3(5)-substituted pyrazole.

Materials:

-

3(5)-Substituted Pyrazole (1.0 equiv)

-

Trityl Chloride (TrCl) (1.1 equiv)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the 3(5)-substituted pyrazole in anhydrous DCM, add anhydrous pyridine (2.0 equiv).

-

Stir the solution at room temperature and add trityl chloride in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the N-trityl pyrazole.

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] The aqueous workup removes the pyridine hydrochloride and any unreacted starting materials.

Protocol 2: Regioselective Functionalization (Example: Bromination)

This protocol outlines the bromination of an N-trityl pyrazole at the C4 position.

Materials:

-

N-Trityl Pyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the N-trityl pyrazole in anhydrous acetonitrile.

-

Add N-Bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality: The trityl group at the N1 position directs the electrophilic bromination to the C4 position, preventing reaction at the nitrogen atoms. NBS is a convenient and selective source of electrophilic bromine.

Protocol 3: Trityl Deprotection

This protocol describes the removal of the trityl group using trifluoroacetic acid.

Materials:

-

N-Trityl-4-bromopyrazole (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (5-10 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the N-trityl-4-bromopyrazole in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the deprotected 4-bromopyrazole. The triphenylmethanol byproduct can also be isolated.

Causality: TFA is a strong acid that readily protonates the N-trityl bond, facilitating the departure of the stable trityl cation.[12] The reaction is performed at low temperature initially to control the exothermic reaction. Careful neutralization is required to quench the excess acid.

Data Presentation

| Step | Compound | Starting Material (SM) | Reagents | Typical Yield (%) | Purity (by LCMS) | Key Spectroscopic Data (¹H NMR) |

| 1 | N-Trityl Pyrazole | 3(5)-Substituted Pyrazole | TrCl, Pyridine | 85-95% | >95% | Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to trityl protons. |

| 2 | N-Trityl-4-bromopyrazole | N-Trityl Pyrazole | NBS | 90-98% | >95% | Disappearance of the C4-H proton signal in the ¹H NMR spectrum. |

| 3 | 4-Bromopyrazole | N-Trityl-4-bromopyrazole | TFA | 80-90% | >98% | Absence of trityl proton signals. Appearance of a broad N-H proton signal. |

Visualization of Workflow

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow for preparing functionalized pyrazole intermediates.

Diagram 2: Mechanism of Trityl Protection

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. rua.ua.es [rua.ua.es]

- 12. benchchem.com [benchchem.com]

- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Welcome to the technical support center for the purification of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, we move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.

The unique structure of this molecule, featuring a bulky, hydrophobic trityl protecting group and a moderately polar fluoro-phenyl-pyrazole core, presents specific challenges and opportunities in purification. Understanding these properties is the key to achieving high purity. The trityl group is particularly sensitive to acid, a critical factor that must be managed throughout the purification process to prevent unintended deprotection.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question: My compound is co-eluting with an impurity during silica gel chromatography. How can I improve the separation?

Answer:

Co-elution is typically a result of an improperly optimized solvent system. The goal is to find a mobile phase that creates a larger difference in affinity for the stationary phase between your target compound and the impurity.

-

Causality: The large, non-polar trityl group gives the molecule significant hydrophobic character, meaning it will have a strong affinity for non-polar solvents and travel quickly (high Rf) on a TLC plate with such systems.[3] Impurities could include unreacted, and more polar, 4-(4-fluorophenyl)-1H-pyrazole, or non-polar byproducts like triphenylmethane.

-

Troubleshooting Steps:

-

Systematic TLC Analysis: Before running a column, systematically test various solvent systems with differing polarities and solvent properties. A good starting point is an ethyl acetate/hexane system.

-

Vary the Polarity: Test a range of solvent ratios (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane). The ideal system will place the Rf of your target compound between 0.25 and 0.35, providing the best resolution.

-

Change Solvent Selectivity: If varying the polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with the silica and improve separation. A DCM/heptane system is often effective.[4]

-

Implement Gradient Elution: On the column, start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the polarity to cleanly elute your target compound, leaving more polar impurities on the column.

-

Question: My yield is low, and I see a new, more polar spot on my post-column TLC analysis that wasn't in the crude material. What's happening?

Answer:

This is a classic sign of on-column decomposition, specifically the acid-catalyzed cleavage of the N-trityl bond.

-

Causality: Standard silica gel is inherently acidic and can catalyze the removal of the trityl group, which is highly labile in acidic conditions.[2][5] The resulting deprotected pyrazole is significantly more polar and will either elute much later or remain on the column, while the cleaved trityl cation will likely become triphenylmethanol, another potential impurity.

-

Preventative Measures:

-

Deactivate the Silica Gel: Before preparing your column slurry, treat the silica gel with a small amount of a volatile base. A common method is to use a slurry containing 0.5-1% triethylamine (Et₃N) in your mobile phase.[6] This neutralizes the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: If deprotection remains an issue, switch to a neutral stationary phase like neutral alumina. Alumina is generally less acidic than silica and can prevent the cleavage of acid-sensitive protecting groups.

-

Minimize Contact Time: Run the column as efficiently and quickly as possible (flash chromatography) to reduce the time your compound is exposed to the stationary phase.

-

Question: I can't get my purified compound to crystallize. It remains an oil or a gum.

Answer:

Failure to crystallize is often due to residual solvent or the presence of minor impurities that inhibit the formation of a crystal lattice. Pyrazole derivatives can sometimes present solubility challenges.[7]

-

Causality: A highly ordered crystal lattice can only form with pure material. Even small amounts of impurities can disrupt this process. Solvents can also interfere by solvating the molecules too effectively.

-

Troubleshooting Protocol:

-

High Vacuum Drying: First, ensure all residual column solvents are removed by drying the material under a high vacuum for several hours, possibly with gentle heating (e.g., 40°C).

-

Trituration: This technique uses a solvent in which your target compound is poorly soluble but the impurities are soluble.

-

Add a small amount of a non-polar solvent like cold hexane or pentane to your oily product.

-

Stir or sonicate the mixture vigorously. The goal is to wash the impurities into the solvent while inducing your product to precipitate as a solid.

-

Decant the solvent and repeat if necessary. Dry the resulting solid.

-

-

Solvent/Anti-Solvent Recrystallization:

-

Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate).

-

Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy.[6]

-

Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer, to promote the growth of high-quality crystals.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying crude this compound?

A primary purification should be done using flash column chromatography on deactivated silica gel to remove the bulk of impurities.[4][6] For achieving high analytical purity, this should be followed by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/heptane.[8]

Q2: What are the most likely impurities I need to remove?

The impurity profile will depend on the synthetic route, but common impurities include:

-

Unreacted Starting Materials: 4-(4-fluorophenyl)-1H-pyrazole (polar) and trityl chloride (non-polar).

-

Hydrolysis Products: Triphenylmethanol, formed from the hydrolysis of excess trityl chloride or from cleavage of the product. This is a common byproduct that is easily separated by chromatography.[1]

-

Reaction Byproducts: Potentially other isomers or over-alkylated species.

Q3: How can I quickly assess the purity of my crude material and column fractions?

Thin-Layer Chromatography (TLC) is the most effective tool. Use a UV lamp (254 nm) for visualization. The aromatic rings in your compound and many likely impurities will be UV-active. A well-chosen solvent system (e.g., 20% ethyl acetate in hexane) should provide good separation between the product, starting materials, and byproducts.

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase HPLC or flash chromatography can be an excellent method. The highly hydrophobic trityl group acts as a strong "handle" for retention on a C18 stationary phase.[3] Elution is typically performed with a gradient of acetonitrile or methanol in water. This method is particularly useful for separating the target compound from more polar, non-tritylated impurities.

Experimental Protocols & Data

Protocol: Flash Column Chromatography on Deactivated Silica

This protocol provides a step-by-step method for purifying the title compound while minimizing the risk of deprotection.

-

Solvent System Selection: Based on TLC analysis, prepare an optimized mobile phase. A typical starting system is 10-20% Ethyl Acetate in Hexane. Add 0.5% triethylamine to this mixture to create the deactivating mobile phase.

-

Column Packing:

-

Prepare a slurry of silica gel in the deactivating mobile phase.

-

Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.

-

Add a small amount of silica gel to this solution ("dry loading").

-

Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the mobile phase, collecting fractions.

-

Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from its impurities.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

-

Data Presentation: Typical TLC Rf Values

The following table provides expected relative Rf values in a standard silica gel TLC system (20% Ethyl Acetate / 80% Hexane) to aid in identification.

| Compound | Expected Rf Value (Approx.) | Notes |

| Triphenylmethane/other non-polar byproducts | 0.8 - 0.9 | Elutes very quickly. |

| This compound | 0.3 - 0.4 | Target Compound. |

| Triphenylmethanol | 0.1 - 0.2 | A common, slightly more polar byproduct from the trityl group.[1] |

| 4-(4-Fluorophenyl)-1H-pyrazole (deprotected) | < 0.1 (streaking) | Very polar; will likely stay at the baseline or streak. |

Visualization of Purification Workflow

The following diagram outlines the logical workflow for purifying the crude product, including key decision points and troubleshooting loops.

Caption: Decision workflow for purification of the target compound.

References

-

9 , Source: Google Search.

-

1 , Source: Benchchem.

-

3 , Source: Yale Research.

-

2 , Source: Total Synthesis.

-

10 , Source: Phenomenex.

-

4 , Source: The Journal of Organic Chemistry.

-

11 , Source: Thieme Gruppe.

-

5 , Source: Common Organic Chemistry.

-

12 , Source: Google Search.

-

13 , Source: DiVA portal.

-

7 , Source: Benchchem.

-

14 , Source: Google Patents.

-

15 , Source: NIH.

-

6 , Source: ResearchGate.

-

8 , Source: PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Purification | Yale Research [research.yale.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rua.ua.es [rua.ua.es]

- 10. phenomenex.com [phenomenex.com]

- 11. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 12. thieme-connect.de [thieme-connect.de]

- 13. diva-portal.org [diva-portal.org]

- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 15. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during deprotection of trityl group with TFA

Technical Support Center: Trityl Deprotection & Scavenger Logic

Ticket Status: OPEN Subject: Minimizing Side Reactions During TFA-Mediated Trityl Deprotection Assigned Specialist: Senior Application Scientist[1]

Core Directive: The Cation Management System

Welcome to the technical hub for acid-labile deprotection. If you are removing Trityl (Trt) groups—whether from Cysteine, Histidine, or Asparagine—you are not just performing a cleavage; you are managing a hazardous waste disposal system for carbocations.[1]

The Problem:

TFA cleavage is an equilibrium process. When the Trityl group leaves, it forms a stable, highly electrophilic triphenylmethyl cation (

-

Re-attach to the substrate (Retritylation).[1]

-

Alkylate electron-rich side chains (Trp, Met, Tyr, Cys).[1]

The Solution: You must create a Self-Validating System where the scavenger reacts with the cation faster and more irreversibly than the cation can react with your peptide.

Mechanism of Action: The Scavenger Intercept

Caption: The kinetic race: Silane scavengers (TIS) act as hydride donors to permanently quench the Trityl cation into inert triphenylmethane, preventing the reversible equilibrium (retritylation).[1]

The Scavenger Cocktail Builder

Do not use a "one-size-fits-all" cocktail. Select your reagents based on the amino acid sequence.[2]

Comparative Scavenger Analysis

| Scavenger | Role | Specificity | Risk Profile |

| TIS (Triisopropylsilane) | Primary Choice. Hydride donor.[1] | Irreversibly quenches Trt, Pbf, and t-Bu cations.[1] | Low. Superior to TES (Triethylsilane) which can reduce Trp indoles [1].[1] |

| Water | Hydrolysis agent.[1][3][4] | Quenches t-Bu cations; prevents ether formation.[1][5] | Essential but insufficient alone for Trityl. |

| EDT (1,2-Ethanedithiol) | Thiol scavenger.[1] | Critical for Met & Trp. Prevents oxidation and alkylation. | High odor. Can be replaced by DODT (Dioxa-1,8-octane-dithiol).[1] |

| Thioanisole | Soft nucleophile. | Accelerates Arg(Pbf) removal; suppresses Met oxidation.[1] | Moderate odor. |

| Phenol | Trap. | Protects Tyr and Trp side chains.[6][7] | Solid; requires dissolution. |

Protocol A: The "Standard" (Low Risk Sequences)

Use for: Peptides without Met, Trp, or multiple Arg/Cys residues.[1]

-

Composition: 95% TFA / 2.5% TIS / 2.5%

.[6][8][9] -

Method:

-

Add cocktail to resin (10 mL per 1g resin).

-

Agitate for 2–3 hours at room temperature.

-

Critical: Do not exceed 4 hours; TIS concentration depletes over time.[1]

-

Protocol B: The "Heavy Lifter" (High Risk Sequences)

Use for: Sequences containing Met, Cys, Trp, or Tyr .[1][10] This is often referred to as "Reagent K" [2].[10]

-

Composition: 82.5% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 5%

.[10] -

Method:

Troubleshooting & FAQs

Q1: I see a +56 Da mass shift on my peptide. What happened? A: This is t-Butylation . The tert-butyl cation (from Boc, tBu, or Trt linkers) attacked a nucleophilic side chain.[1]

-

Likely Culprit: Insufficient scavenger volume or old TIS.

-

Fix: Increase TIS to 5% or add EDT. Ensure the cleavage cocktail volume is high enough (at least 10-15 mL/g resin) to dilute the cation concentration.

Q2: My peptide mass is +16 Da. Is this a synthesis error?

A: This is likely Methionine Oxidation (Met

-

Cause: Atmospheric oxygen or reactive species during cleavage.

-

Fix: Use Thioanisole or EDT in the cocktail (Protocol B).[1]

-

Rescue: If already oxidized, treat the peptide with

and Dimethylsulfide (DMS) in TFA to reduce it back to Met [3].[1]

Q3: Why is my cleavage solution turning bright yellow/orange?

A: That is the color of the Trityl Cation (

-

Diagnosis: This is actually a good visual indicator. It means the trityl group has cleaved.[12]

-

Warning: If the color persists strongly at the end of the cleavage, your scavenger capacity might be overwhelmed. Add a few drops of TIS until the color fades to ensure all cations are quenched before precipitation.

Q4: I have low yield for my Cysteine-rich peptide. Is it retritylation? A: Very likely. The cleavage of Trt from Cys is an equilibrium.

-

The Trap: If you concentrate the TFA solution on a rotavap without sufficient scavenger, the high concentration of cations forces them back onto the Cysteine thiols.

-

Fix: Pre-cool the ether for precipitation.[2] Do not evaporate the TFA to dryness; precipitate directly from the TFA/Scavenger solution into cold ether to "freeze" the equilibrium [4].

Q5: Can I use TES (Triethylsilane) instead of TIS? A: Proceed with caution. While TES is a valid scavenger, it is more reactive than TIS.[1] In peptides containing Tryptophan , TES has been reported to reduce the indole ring, damaging the amino acid. TIS is sterically hindered and safer for Trp-containing sequences [1].

Diagnostic Flowchart

Use this logic tree to determine your optimal cleavage strategy.

Caption: Decision matrix for selecting the appropriate cleavage cocktail based on amino acid sensitivity.

References

-

Pearson, D. A., et al. (1989).[1] Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Deblocking of Protecting Groups in Peptide Synthesis. Journal of Organic Chemistry.

-

King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.

-

Huang, H., & Rabenstein, D. L. (1999).[1] Minimization of Methionine Sulfoxide Formation During TFA Cleavage. Journal of Peptide Research.

-

Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1]

Sources

- 1. rsc.org [rsc.org]

- 2. cem.de [cem.de]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biotage.com [biotage.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Executive Summary: The Analytical Context

Compound: 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole Primary Application: Pharmaceutical Intermediate (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors). Analytical Challenge: Distinguishing the N-trityl protected species from its unprotected precursor and potential regioisomers during scale-up synthesis.

This guide provides a technical comparison between the target compound and its critical alternatives (the unprotected precursor and regioisomers). It moves beyond basic peak listing to establish a self-validating NMR protocol for structural confirmation.

Structural Logic & Signal Assignment

To accurately analyze the spectrum, one must deconstruct the molecule into its magnetically distinct environments. The steric bulk of the trityl (triphenylmethyl) group forces the pyrazole ring into specific conformations, influencing the chemical shifts of the H3 and H5 protons.

The Target Molecule: this compound

-

Fragment A (Trityl Group): 15 aromatic protons.[1] These typically appear as a dense multiplet.

-

Fragment B (Pyrazole Core): Two protons (H3 and H5). In 1-substituted pyrazoles, H5 is adjacent to the substituted nitrogen (N1) and is typically more deshielded (downfield) than H3.

-

Fragment C (Fluorophenyl): A para-substituted benzene ring. The fluorine atom introduces strong spin-spin coupling (

and

Comparative Spectral Data (Target vs. Alternative)

The primary alternative encountered in the lab is the Unprotected Precursor (4-(4-fluorophenyl)-1H-pyrazole). The following table contrasts their spectral signatures.

| Feature | Target: 1-Trityl Protected | Alternative: Unprotected Precursor | Diagnostic Value |

| Trityl Region (7.0 - 7.4 ppm) | Multiplet (15H) | Absent | Primary Confirmation |

| NH Proton (> 10 ppm) | Absent | Broad Singlet (1H) | Confirmation of Protection |

| Pyrazole H5 | ~8.05 ppm (s, 1H) | ~8.0 - 8.2 ppm (often broad) | Regiochemistry check |

| Pyrazole H3 | ~7.65 ppm (s, 1H) | ~8.0 - 8.2 ppm (tautomeric avg) | Symmetry breaker |

| Fluorophenyl (Ortho to F) | ~7.10 ppm (t, 2H) | ~7.15 ppm (t, 2H) | Fluorine presence check |

| Fluorophenyl (Meta to F) | ~7.50 ppm (dd, 2H) | ~7.60 ppm (dd, 2H) | Structural integrity |

Note on Causality: In the unprotected precursor, the NH proton is labile, often leading to rapid tautomerism that averages the H3 and H5 signals, making them appear identical or very broad. Trityl protection locks the tautomer, making H3 and H5 magnetically distinct.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the integration ratios do not match the logic below, the sample is impure or the reaction is incomplete.

Sample Preparation[2][3][4][5]

-

Solvent: DMSO-d6 (Preferred for solubility) or CDCl3 (Good for resolution, but trityl groups can be acid-sensitive; ensure CDCl3 is neutralized).

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1H (zg30).

-

Scans (NS): 16 (Sufficient for 15 mg).

-

Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).

-

Spectral Width: -2 to 14 ppm.

The Self-Validation Workflow (Step-by-Step)

-

Calibrate: Set the solvent residual peak (DMSO: 2.50 ppm, CDCl3: 7.26 ppm).

-

Integrate the Fluorophenyl Region (Region A):

-

Locate the triplet at ~7.1 ppm (Protons ortho to Fluorine).

-

Calibrate this integral to 2.00 .

-

-

Validate the Trityl Group (Region B):

-

Integrate the massive multiplet region (approx 7.0 - 7.4 ppm).

-

Pass Criteria: The integral must be 15.0 ± 0.5 .

-

Fail: If <14, protection is incomplete. If >16, excess trityl chloride or trityl alcohol is present.

-

-

Validate the Pyrazole Singlets (Region C):

-

Locate two distinct singlets around 7.6 ppm and 8.0 ppm.

-

Pass Criteria: Each must integrate to 1.0 ± 0.1 .

-

Fail: If you see one broad peak integrating to 2.0, the trityl group has fallen off (deprotection).

-

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for confirming the product structure versus common impurities.

Caption: Logical flowchart for validating 1-trityl-4-substituted pyrazoles via 1H NMR.

Advanced Verification: 19F NMR & Regiochemistry

While 1H NMR is the workhorse, high-integrity drug development requires orthogonal verification.

19F NMR Utility

The 4-fluorophenyl group provides a unique handle.

-

Target Shift: ~ -113 to -115 ppm (singlet or multiplet depending on decoupling).

-

Comparison: If the sample contains starting material (4-fluorophenylhydrazine or similar), the 19F shift will be significantly different (often >2 ppm shift).

-

Advantage: 19F NMR has no background signals from the trityl group or solvents, making it ideal for purity quantification.

Regioisomer Analysis (N1 vs N2)

Tritylation of 4-substituted pyrazoles is generally regioselective for the N1 position due to steric hindrance, but N2 isomers are possible.

-

N1-Trityl (Target): H3 and H5 are magnetically non-equivalent. H5 is deshielded by the adjacent N-Trityl.

-

N2-Trityl (Alternative): If the trityl were on N2 (less likely), the symmetry relative to the 4-phenyl group changes.

-

NOESY Experiment: To definitively prove the regiochemistry, run a 1D NOESY irradiating the Trityl multiplet.

-

Observation: You should see an NOE enhancement of the Pyrazole H5 (the proton closest to the trityl group) and potentially the Phenyl ortho protons .

-

Absence: If no NOE is observed between Trityl and Pyrazole H, the structure may be incorrect.

-

Synthesis & Pathway Context[2][4][6][7][8][9][10][11][12]

Understanding the synthesis aids in identifying impurities. The compound is typically synthesized via the protection of the parent pyrazole.